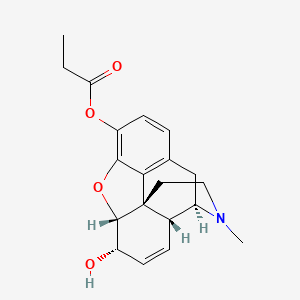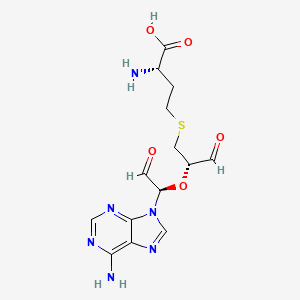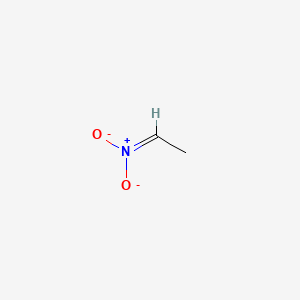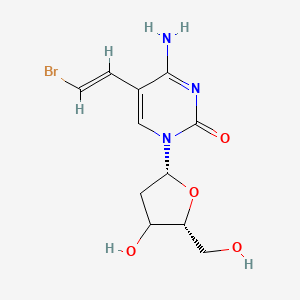![molecular formula C26H26N4O6S4 B1234309 2-[(5E)-4-Oxo-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid](/img/structure/B1234309.png)
2-[(5E)-4-Oxo-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-oxo-5-[[1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-4-pyrazolyl]methylidene]-2-sulfanylidene-3-thiazolidinyl]ethanesulfonic acid is a ring assembly and a member of pyrazoles.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
A range of studies have focused on the antimicrobial properties of compounds similar to 2-[(5E)-4-Oxo-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid. For instance, research has shown that such compounds possess significant antibacterial activity against gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis. However, they generally show less efficacy against gram-negative bacteria (Prakash et al., 2011). Moreover, these compounds have demonstrated notable antifungal properties, with some variants exhibiting strong inhibitory activity against fungi like Aspergillus niger and Aspergillus flavus (Liu et al., 2012).
Anticancer and Antiangiogenic Effects
Research has also explored the potential anticancer applications of these compounds. Some derivatives have shown promising results in inhibiting tumor growth and suppressing tumor-induced angiogenesis in mouse models. This indicates a potential for these compounds in anticancer therapies, especially in reducing tumor cell proliferation and inhibiting the formation of new blood vessels in tumors (Chandrappa et al., 2010).
Potential in Treating Type 2 Diabetes
Certain derivatives of this chemical structure have been studied for their potential use in treating type 2 diabetes. They act as ligands for gamma peroxisome proliferators-activated receptors, which can lower plasma glucose levels. Besides, they might have additional benefits like lowering blood pressure, thereby reducing the risk of heart failure and microalbuminuria in diabetic patients (Aneja et al., 2011).
Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural characterization of these compounds. Through various methods like single crystal X-ray diffraction analysis, the crystal structures of these compounds have been determined, contributing to a deeper understanding of their chemical properties and potential applications in various fields of medicine and pharmacology (Patel et al., 2013).
Eigenschaften
Molekularformel |
C26H26N4O6S4 |
|---|---|
Molekulargewicht |
618.8 g/mol |
IUPAC-Name |
2-[(5E)-4-oxo-5-[[1-phenyl-3-(4-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
InChI |
InChI=1S/C26H26N4O6S4/c31-25-23(38-26(37)29(25)15-16-39(32,33)34)17-20-18-30(21-7-3-1-4-8-21)27-24(20)19-9-11-22(12-10-19)40(35,36)28-13-5-2-6-14-28/h1,3-4,7-12,17-18H,2,5-6,13-16H2,(H,32,33,34)/b23-17+ |
InChI-Schlüssel |
CULPOYNTOOOYIX-HAVVHWLPSA-N |
Isomerische SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN(C=C3/C=C/4\C(=O)N(C(=S)S4)CCS(=O)(=O)O)C5=CC=CC=C5 |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN(C=C3C=C4C(=O)N(C(=S)S4)CCS(=O)(=O)O)C5=CC=CC=C5 |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN(C=C3C=C4C(=O)N(C(=S)S4)CCS(=O)(=O)O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1234229.png)
![1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea](/img/structure/B1234230.png)

![4-nitro-N'-[(thiophen-2-ylacetyl)oxy]benzenecarboximidamide](/img/structure/B1234232.png)
![(E)-2-cyano-3-[2-(2,6-dimethylmorpholin-4-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B1234233.png)

![(R)-2-[2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B1234239.png)
![[(1S,6S,7S,8R,9R,13S,16S,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1234240.png)
![2-[(4aS,8R)-4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl]propan-2-ol](/img/structure/B1234241.png)


